![molecular formula C6BrF5Mg B1598469 Magnesium, bromo(pentafluorophenyl)- CAS No. 879-05-0](/img/structure/B1598469.png)
Magnesium, bromo(pentafluorophenyl)-
Overview
Description
Magnesium, bromo(pentafluorophenyl)-, also known as Pentafluorophenylmagnesium bromide, is a Grignard reagent . It is employed in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .
Molecular Structure Analysis
The molecular formula of Magnesium, bromo(pentafluorophenyl)- is C6BrF5Mg . The molecular weight is 271.27 g/mol .Chemical Reactions Analysis
The Grignard reagents are valuable for their ability to form carbon-carbon bonds . They are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Physical And Chemical Properties Analysis
Magnesium, bromo(pentafluorophenyl)- is a liquid . Its concentration is 0.5 M in diethyl ether . The boiling point is 34.6 °C and the density is 0.861 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Ligands for Metal Ion Extraction Pentafluorophenylmagnesium bromide is employed in the synthesis of novel arsonic and arsinic acids, which serve as ligands for potential transition-metal ion extractants. These ligands can selectively bind and extract specific metal ions, which is crucial in various fields such as environmental remediation, mining, and recycling of precious metals .
Production of Polyfluoroaryl Alkyl Sulfides
This compound is also used in the synthesis of polyfluoroaryl alkyl sulfides. These sulfides have unique properties due to the presence of fluorine atoms, making them valuable in the development of advanced materials with potential applications in electronics, pharmaceuticals, and coatings .
Integrated Microflow Synthesis
Pentafluorophenylmagnesium bromide is produced industrially through a halogen-metal exchange reaction and is used in integrated microflow synthesis. This process is significant for the production of fine chemicals and pharmaceuticals, offering advantages such as improved safety profiles and scalability .
Development of Fluorescent Probes
The compound has applications in the development of long-wavelength fluorescent probes. These probes are crucial for in vivo biomedical applications, including fluorescence-guided disease diagnosis and theranostics. They can be used for imaging and treatment purposes, providing a non-invasive approach to medical diagnostics .
Safety and Hazards
Magnesium, bromo(pentafluorophenyl)- is considered hazardous . It is extremely flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause drowsiness or dizziness . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .
Mechanism of Action
Target of Action
Pentafluorophenylmagnesium bromide, also known as Magnesium, bromo(pentafluorophenyl)- or magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide, is a Grignard reagent . Grignard reagents are typically used in organic synthesis for the formation of new carbon-carbon bonds . The primary targets of this compound are therefore carbon-containing compounds that can form bonds with the pentafluorophenyl group .
Mode of Action
The mode of action of pentafluorophenylmagnesium bromide involves the nucleophilic addition of the pentafluorophenyl group to a carbonyl or other polarized organic molecule . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by pentafluorophenylmagnesium bromide would depend on the specific reaction it is used in. It is generally involved in the synthesis of novel arsonic and arsinic acids as ligands for potential transition-metal ion extractants, and in the synthesis of polyfluoroaryl alkyl sulfides .
Result of Action
The result of the action of pentafluorophenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compounds synthesized using this reagent.
Action Environment
The action of pentafluorophenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction it is used in may also be influenced by factors such as temperature, solvent, and the presence of other reagents .
properties
IUPAC Name |
magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDBUIQKQUCKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075438 | |
Record name | Magnesium, bromo(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(pentafluorophenyl)- | |
CAS RN |
879-05-0 | |
Record name | Magnesium, bromo(pentafluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromo(pentafluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-Pentafluorophenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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